
Entecavir hydrate
Overview
Description
Entecavir hydrate, also known as this compound, is a guanosine nucleoside analogue with potent antiviral activity. It is primarily used in the treatment of chronic hepatitis B virus (HBV) infection. This compound inhibits the replication of HBV by interfering with the viral DNA polymerase.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Entecavir hydrate involves several key steps:
Formation of the cyclopentyl ring: The starting material, a suitable cyclopentyl derivative, undergoes a series of reactions to introduce the hydroxyl and methylene groups.
Attachment of the purine base: The cyclopentyl intermediate is then coupled with a purine base, specifically guanine, through a glycosidic bond formation.
Hydration: The final step involves the hydration of the compound to form the monohydrate form.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: These are used to control the reaction conditions precisely.
Purification: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Quality control: Rigorous testing is conducted to ensure the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Entecavir hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the purine base or the cyclopentyl ring.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation products: Ketones or aldehydes derived from the hydroxyl groups.
Reduction products: Modified purine bases or cyclopentyl rings.
Substitution products: Compounds with new functional groups attached to the amino group.
Scientific Research Applications
Treatment of Chronic Hepatitis B
Clinical Efficacy:
Entecavir hydrate is recognized as a first-line treatment for chronic hepatitis B, particularly effective in patients with compensated and decompensated liver disease. Clinical trials have demonstrated that entecavir significantly reduces serum HBV DNA levels and improves liver enzyme levels, leading to better clinical outcomes.
- Study Findings: A study involving 120 patients with HBeAg-positive chronic hepatitis B showed that after 48 weeks of entecavir therapy, serum total HBV DNA and covalently closed circular DNA (cccDNA) levels decreased significantly, indicating effective viral suppression .
- Long-Term Outcomes: Another study on woodchucks chronically infected with woodchuck hepatitis virus highlighted that prolonged entecavir treatment resulted in sustained antiviral responses and no evidence of hepatocellular carcinoma (HCC) in treated animals .
Oncology Considerations
Recent research has begun to explore the potential applications of entecavir in oncology. Given its antiviral properties, there are considerations for its use in patients undergoing chemotherapy who are also infected with HBV.
- Pre-Chemotherapy Use: Entecavir may be administered before initiating chemotherapy to prevent HBV reactivation in patients with a history of HBV infection. This approach can mitigate the risk of liver complications during cancer treatment .
Pregnancy Management
This compound has been evaluated for safety during pregnancy, particularly in women with chronic hepatitis B who require antiviral therapy.
- Case Study Insights: A case report discussed a Japanese woman who continued entecavir therapy during pregnancy without adverse effects on her child’s health, suggesting that entecavir may be tolerated during pregnancy under careful medical supervision .
Pharmacokinetics and Administration
Understanding the pharmacokinetics of entecavir is crucial for optimizing its therapeutic use.
- Dosage Forms: Entecavir is available as oral tablets or solutions, typically prescribed at dosages of 0.5 mg or 1 mg once daily. The drug is well-absorbed when taken on an empty stomach, which enhances its bioavailability .
- Pharmacokinetic Parameters: In clinical studies, pharmacokinetic analysis showed that entecavir reaches maximum plasma concentrations within approximately 0.83 hours after administration .
Resistance Patterns
The emergence of resistance to antiviral therapies is a critical concern in managing chronic hepatitis B.
- Resistance Studies: Research indicates that while resistance to entecavir can occur, it is relatively rare compared to other antiviral agents like lamivudine. Continuous monitoring and appropriate management strategies are essential to mitigate the risk of resistance development .
Data Summary Table
Mechanism of Action
The compound exerts its antiviral effects by inhibiting the HBV DNA polymerase. It competes with the natural substrate, deoxyguanosine triphosphate, and gets incorporated into the viral DNA. This incorporation results in chain termination and prevents the synthesis of viral DNA. The molecular targets include the viral polymerase enzyme and the pathways involved in viral replication.
Comparison with Similar Compounds
Similar Compounds
Penciclovir: Another guanosine analogue with antiviral activity, used primarily for herpes simplex virus infections.
Acyclovir: A nucleoside analogue used to treat herpes simplex and varicella-zoster virus infections.
Lamivudine: A nucleoside analogue used to treat HBV and HIV infections.
Uniqueness
Entecavir hydrate is unique due to its high potency and selectivity against HBV. It has a longer intracellular half-life compared to other nucleoside analogues, which contributes to its effectiveness in inhibiting viral replication.
Properties
IUPAC Name |
2-amino-9-[4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3.H2O/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20;/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPVEXCTPGULBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.